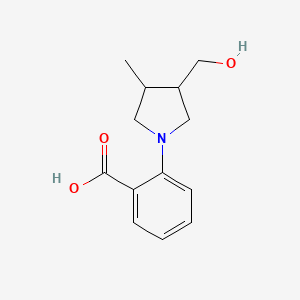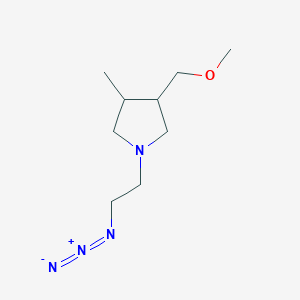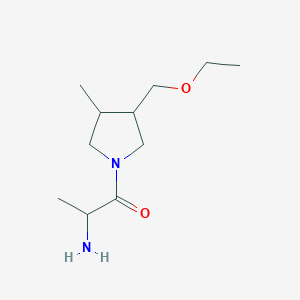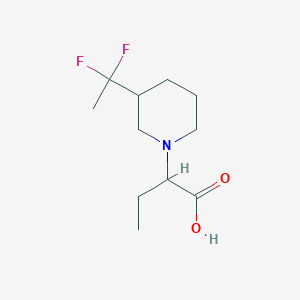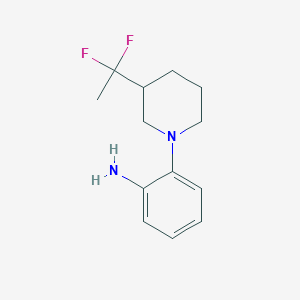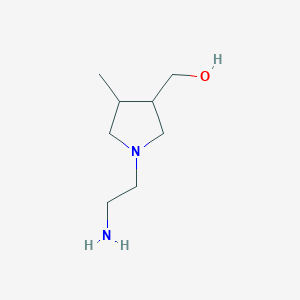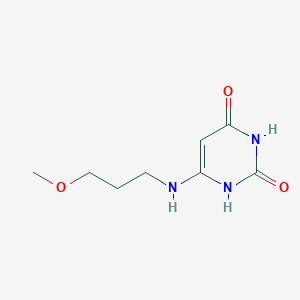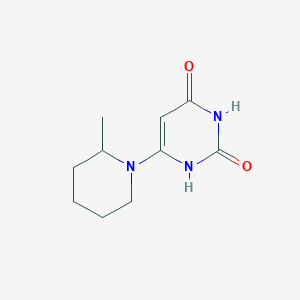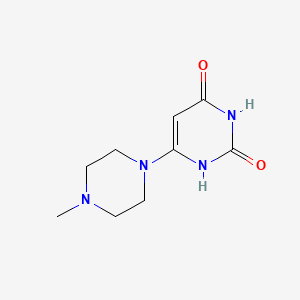
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” is a chemical compound with the molecular formula C9H7BrN4 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves ring cleavage methodology reactions . This process allows for the selective introduction of multiple functional groups, making it a robust method for the synthesis of substituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . These techniques provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can undergo ring cleavage methodology reactions to produce 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 173.01 g/mol, a XLogP3 value of 1.6, and zero hydrogen bond donor count . It also has a topological polar surface area of 25.8 Ų .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Pyrimidine derivatives, including structures similar to 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine, are crucial for developing medicinal and pharmaceutical compounds due to their bioavailability and broad synthetic applicability. A review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, showcasing the compound's relevance in facilitating the development of lead molecules through diverse catalytic applications (Parmar, Vala, & Patel, 2023).
Biological Activities
The pyrimidine core is known for displaying a range of pharmacological effects, such as antioxidant, antibacterial, antiviral, and anti-inflammatory properties. A literature review summarizing recent developments in pyrimidine syntheses and their anti-inflammatory activities illustrates the significant potential of pyrimidine derivatives in drug development. This underscores the compound's versatility in contributing to new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Anticancer Potential
Pyrimidine-based scaffolds have demonstrated considerable anticancer activity, with numerous patents indicating the ongoing interest in this heterocycle for cancer treatment. A review focusing on pyrimidine-based anticancer agents from patent literature highlights the diverse mechanisms through which these compounds exert their cell-killing effects, pointing to the compound's potential role in anticancer drug design (Kaur et al., 2014).
Fluorinated Pyrimidines in Cancer Treatment
Further emphasizing the compound's utility in oncology, research on fluorinated pyrimidines (FPs) illustrates their role in treating cancer, highlighting methods for synthesizing 5-fluorouracil (5-FU), a widely used FP. Insights into the molecular mechanisms by which FPs interact with nucleic acids and inhibit key cellular enzymes provide a foundation for developing more precise cancer treatments (Gmeiner, 2020).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives also play a role in developing optical sensors, leveraging their ability to form coordination and hydrogen bonds. This review of pyrimidine-based optical sensors from 2005 to 2020 showcases the compound's dual utility in sensing applications and medicinal chemistry, highlighting its broad applicability (Jindal & Kaur, 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Pyrimidine derivatives, which include 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine, have been associated with a wide range of pharmacological applications .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular level, often contributing to their pharmacological activity .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in DNA repair and replication, such as poly(ADP-ribose) polymerases (PARPs). The interaction with PARPs is particularly significant as it can influence the PARylation process, which is essential for DNA damage recognition and repair . Additionally, this compound can bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can affect the expression of genes related to stress responses and metabolic processes, thereby altering cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, its interaction with PARPs can inhibit their activity, affecting the DNA repair process . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing DNA repair and reducing oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, this compound can bind to transporters that facilitate its uptake into cells, as well as binding proteins that direct its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Propriétés
IUPAC Name |
2-(6-bromopyrimidin-4-yl)-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHZJAWWYODDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



